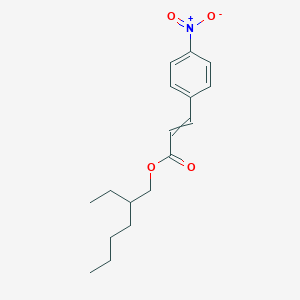
4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5H2O4 It is a derivative of furan, characterized by the presence of two oxo groups at the 4 and 5 positions and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of 4,5-dihydroxyfuran-3-carbaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxo groups may also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxyfuran-3-carbaldehyde: A precursor in the synthesis of 4,5-Dioxo-4,5-dihydrofuran-3-carbaldehyde.
4,5-Dioxo-4,5-dihydro-3-furancarboxylic acid: A related compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
124733-41-1 |
|---|---|
Molecular Formula |
C5H2O4 |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
4,5-dioxofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H2O4/c6-1-3-2-9-5(8)4(3)7/h1-2H |
InChI Key |
PPFSRDYMNUPJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=O)O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)

![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
